molecular formula C12H28N3Sn+ B12062072 (E)-imino(tributylstannylimino)azanium

(E)-imino(tributylstannylimino)azanium

Cat. No.: B12062072
M. Wt: 333.08 g/mol
InChI Key: YBEKTUVUAQINCU-UHFFFAOYSA-N
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Description

Azidotributyltin(IV) is an organotin compound with the chemical formula C12H27N3Sn . It is a colorless to light yellow liquid or white solid, depending on its state. This compound is primarily used as a reagent in organic synthesis, particularly in the synthesis of tetrazoles, which are important intermediates in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azidotributyltin(IV) is typically synthesized through a salt metathesis reaction involving tributyltin chloride and sodium azide. The reaction is carried out in a solvent such as dichloromethane at low temperatures (around 8°C) to ensure the stability of the azide group .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to prevent the decomposition of the azide group and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Azidotributyltin(IV) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of azidotributyltin(IV) involves its ability to participate in cycloaddition reactions, forming stable tetrazole rings. These tetrazole rings can then interact with biological targets, such as angiotensin II receptors, to exert their effects. The azide group in azidotributyltin(IV) is highly reactive, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azidotributyltin(IV) is unique due to its combination of the azide group with the tributyltin moiety, providing both high reactivity and stability. This makes it particularly useful in the synthesis of tetrazoles, which are not as easily synthesized using other reagents .

Properties

Molecular Formula

C12H28N3Sn+

Molecular Weight

333.08 g/mol

IUPAC Name

imino(tributylstannylimino)azanium

InChI

InChI=1S/3C4H9.HN3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H;/q;;;;+1

InChI Key

YBEKTUVUAQINCU-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)N=[N+]=N

Origin of Product

United States

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